Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride typically involves the reaction of ethyl cyclobutanecarboxylate with ammonia and hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment. The process is optimized for yield and efficiency, ensuring the consistent production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyclobutanecarboxylates .
Scientific Research Applications
Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 1-amino-3-oxo-cyclobutanecarboxylate;hydrochloride include:
- Ethyl 1-amino-3-oxocyclobutanecarboxylate
- Ethyl 1-amino-3-oxocyclobutanecarboxylate hydrochloride
- Ethyl 1-amino-3-oxocyclobutanecarboxylate HCl
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
ethyl 1-amino-3-oxocyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-2-11-6(10)7(8)3-5(9)4-7;/h2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHWCHQLZXEUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.